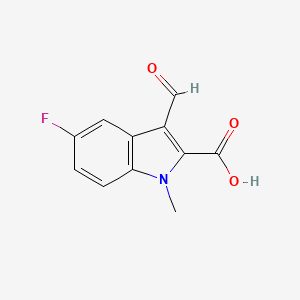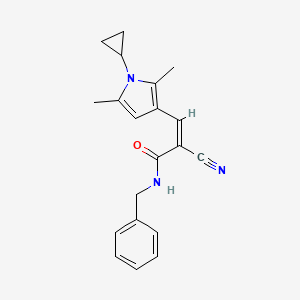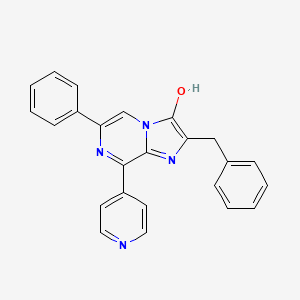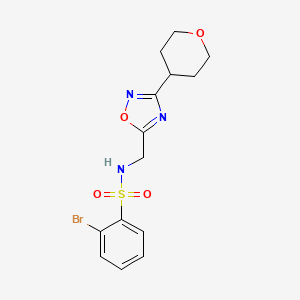
5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid is a chemical compound with the CAS Number: 893731-39-0 . It has a molecular weight of 221.19 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid . The InChI code is 1S/C11H8FNO3/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-5H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA .Aplicaciones Científicas De Investigación
Anticancer Properties
5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid has shown promise as a potential anticancer agent. Its structural features make it an interesting candidate for inhibiting cancer cell growth. Researchers have investigated its effects on specific cancer cell lines, exploring mechanisms such as apoptosis induction and cell cycle arrest. Further studies are needed to fully understand its potential in cancer therapy .
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. It has been evaluated for its ability to inhibit microbial growth and biofilm formation. The unique substitution pattern on the indole ring contributes to its effectiveness against different strains. Researchers are keen on optimizing its structure for enhanced antimicrobial activity .
Anti-inflammatory Applications
Inflammation plays a crucial role in various diseases. 5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways by interacting with specific receptors or enzymes. Investigating its potential as an anti-inflammatory drug remains an active area of research .
Heterocyclic Synthesis
Indole derivatives are essential building blocks in organic synthesis. Researchers have explored novel synthetic routes to access 5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid and related compounds. These methods involve functional group transformations, cyclizations, and regioselective reactions. The resulting indole derivatives can serve as intermediates for further chemical transformations .
Photophysical Properties
The absorption and emission properties of this compound make it interesting for applications in optoelectronics and materials science. Researchers have investigated its fluorescence behavior, quantum yield, and photostability. By modifying its structure, it could find use in organic light-emitting diodes (OLEDs) or fluorescent sensors .
Drug Delivery Systems
Indole-based compounds have been explored as carriers for drug delivery. Their ability to interact with biological systems, stability, and biocompatibility make them attractive candidates. Researchers have functionalized 5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid to create prodrugs or conjugates for targeted drug delivery. These systems aim to improve drug solubility, bioavailability, and tissue specificity .
Safety and Hazards
Propiedades
IUPAC Name |
5-fluoro-3-formyl-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTFDJYQJDBABU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=C1C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid | |
CAS RN |
893731-39-0 |
Source


|
| Record name | 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2412979.png)

![2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2412981.png)



![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)



![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)


